

In-Depth Technical Guide: m-PEG9-Br

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG9-Br*

Cat. No.: *B1676803*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on methoxy-polyethylene glycol (9)-bromide (**m-PEG9-Br**), a monodisperse PEG linker crucial for bioconjugation, drug delivery, and nanotechnology.

Core Data Presentation

The CAS number for **m-PEG9-Br** is 125562-30-3.

Quantitative data for **m-PEG9-Br** is summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	125562-30-3	[1] [2] [3] [4]
Molecular Formula	C19H39BrO9	[1]
Molecular Weight	491.4 g/mol	[1] [2]
Purity	Typically ≥95% to 98%	[1] [2]
Appearance	Varies (can be a solid or viscous liquid)	
Solubility	Soluble in water, DMSO, DMF, and DCM	[1] [3]
Storage Conditions	-20°C, kept dry and away from sunlight	[1] [2]

Experimental Protocols

m-PEG9-Br is a versatile reagent for PEGylation, primarily through nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group. The following protocols are detailed methodologies for key experiments involving **m-PEG9-Br**, adapted from standard PEGylation procedures.

Protocol 1: PEGylation of Proteins via Amine Groups (Lysine Residues)

This protocol describes the covalent attachment of **m-PEG9-Br** to primary amine groups present on the surface of proteins, such as the ϵ -amino group of lysine residues.

Materials:

- Protein of interest
- **m-PEG9-Br**
- Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.5

- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

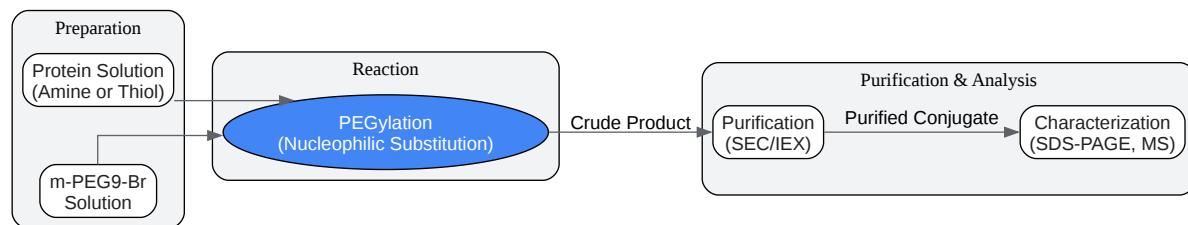
- Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
- **m-PEG9-Br** Preparation: Immediately before use, dissolve **m-PEG9-Br** in a minimal amount of anhydrous DMF or DMSO.
- PEGylation Reaction:
 - Add a 10- to 50-fold molar excess of the dissolved **m-PEG9-Br** to the protein solution. The optimal ratio should be determined empirically for each specific protein.
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by SDS-PAGE, which will show a molecular weight shift for the PEGylated protein.
- Reaction Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted **m-PEG9-Br**.
- Purification: Purify the PEGylated protein from unreacted **m-PEG9-Br** and non-PEGylated protein using SEC or IEX. The choice of purification method will depend on the properties of the target protein.
- Characterization: Analyze the purified fractions by SDS-PAGE and MALDI-TOF mass spectrometry to confirm the degree of PEGylation.

Protocol 2: PEGylation of Proteins via Thiol Groups (Cysteine Residues)

This protocol details the site-specific PEGylation of a protein through the thiol group of a cysteine residue. This method often requires the protein to have a free, accessible cysteine. If necessary, disulfide bonds can be reduced prior to PEGylation.

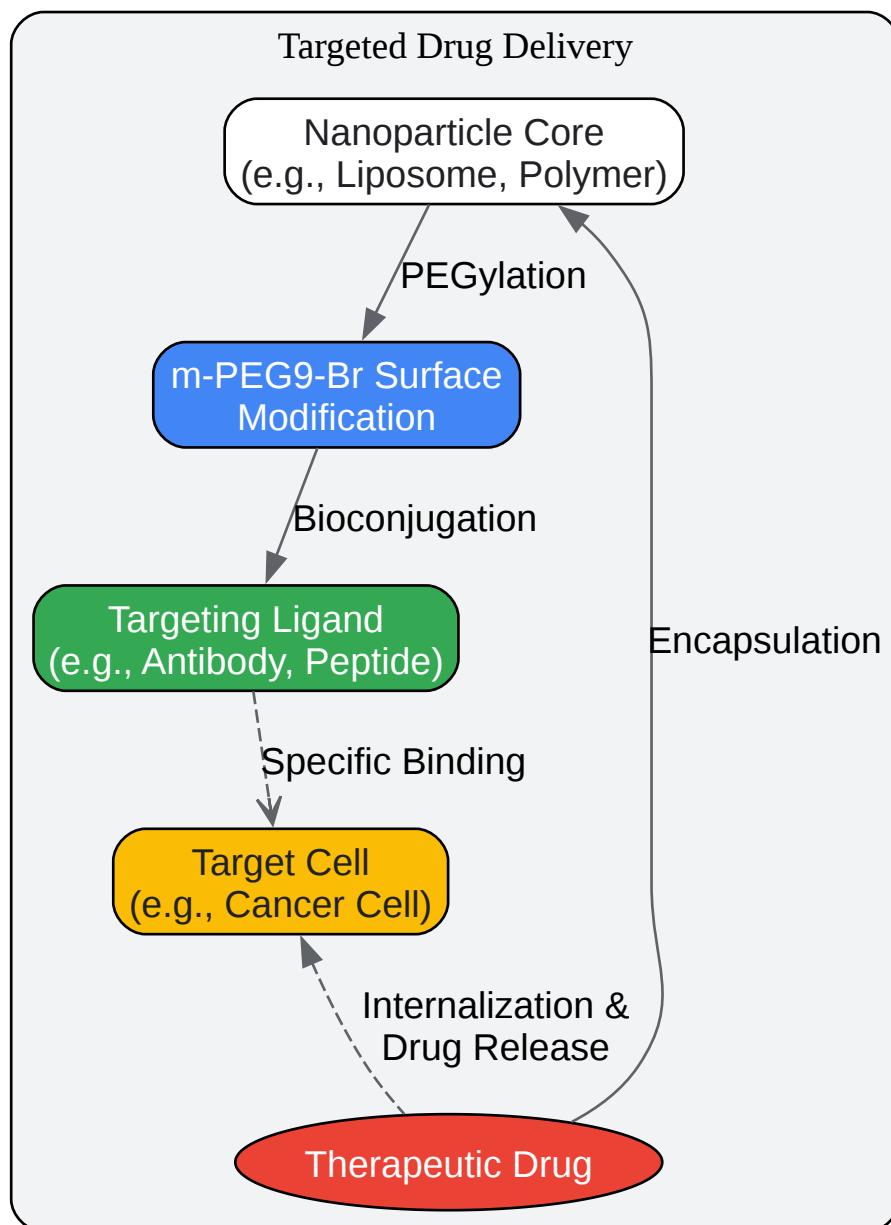
Materials:

- Cysteine-containing protein of interest
- **m-PEG9-Br**
- Reduction Buffer (if needed): 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0, with 10 mM DTT or TCEP
- Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0-7.5
- Purification System: Size-exclusion chromatography (SEC)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)


Procedure:

- Protein Reduction (if necessary):
 - If the target cysteine is in a disulfide bond, dissolve the protein in the reduction buffer and incubate for 1-2 hours at room temperature.
 - Remove the reducing agent (DTT or TCEP) by buffer exchange into the reaction buffer using a desalting column.
- **m-PEG9-Br** Preparation: Immediately before use, dissolve **m-PEG9-Br** in a minimal amount of anhydrous DMF or DMSO.
- PEGylation Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved **m-PEG9-Br** to the protein solution.
 - Incubate the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol group.

- Purification: Purify the PEGylated protein using SEC to separate the conjugate from unreacted **m-PEG9-Br** and non-PEGylated protein.
- Characterization: Confirm successful PEGylation and assess the purity of the conjugate using SDS-PAGE and mass spectrometry.


Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of **m-PEG9-Br**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for protein PEGylation using **m-PEG9-Br**.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of **m-PEG9-Br** in targeted drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of pegylated immunonanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing)
DOI:10.1039/C5MD00475F [pubs.rsc.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: m-PEG9-Br]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676803#cas-number-for-m-peg9-br]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com